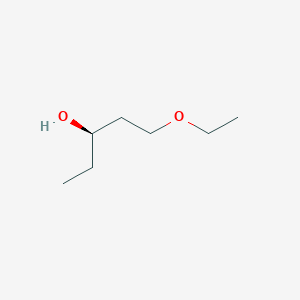
(3R)-1-Ethoxypentan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-Ethoxypentan-3-OL: is an organic compound with the molecular formula C7H16O2 It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-Ethoxypentan-3-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of 3-ethoxypentan-3-one with a chiral borane complex can yield this compound with high enantiomeric purity.
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic hydrogenation processes. These processes often employ metal catalysts such as palladium or platinum to facilitate the reduction of the ketone precursor under controlled conditions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (3R)-1-Ethoxypentan-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of this compound can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: 3-ethoxypentan-3-one or 3-ethoxypentanoic acid.
Reduction: Pentane.
Substitution: 3-ethoxypentyl chloride or bromide.
Scientific Research Applications
Chemistry: (3R)-1-Ethoxypentan-3-OL is used as a chiral building block in the synthesis of various complex molecules. Its enantiomeric purity makes it valuable in the preparation of enantiomerically pure pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a model compound to study enzyme-catalyzed reactions involving chiral alcohols. It helps in understanding the stereoselectivity of enzymes and their mechanisms of action.
Medicine: The compound has potential applications in the development of new drugs. Its chiral nature allows for the exploration of enantioselective interactions with biological targets, which can lead to the discovery of more effective and selective therapeutic agents.
Industry: In the industrial sector, this compound is used as a solvent and intermediate in the production of various chemicals. Its unique properties make it suitable for use in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-1-Ethoxypentan-3-OL involves its interaction with specific molecular targets. In enzymatic reactions, the compound can act as a substrate for enzymes that catalyze the oxidation or reduction of alcohols. The stereochemistry of this compound plays a crucial role in determining the specificity and efficiency of these enzymatic processes.
Comparison with Similar Compounds
(3S)-1-Ethoxypentan-3-OL: The enantiomer of (3R)-1-Ethoxypentan-3-OL, which has the opposite configuration at the chiral center.
1-Ethoxybutan-3-OL: A similar compound with a shorter carbon chain.
1-Methoxypentan-3-OL: A compound with a methoxy group instead of an ethoxy group.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomeric purity makes it particularly valuable in applications requiring high stereoselectivity. Compared to its enantiomer, this compound may exhibit different reactivity and interactions with biological targets, highlighting the importance of chirality in chemical and biological processes.
Properties
CAS No. |
61184-93-8 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
(3R)-1-ethoxypentan-3-ol |
InChI |
InChI=1S/C7H16O2/c1-3-7(8)5-6-9-4-2/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
LQIBOAZAEQOEMM-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](CCOCC)O |
Canonical SMILES |
CCC(CCOCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















